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Compound of Interest

Compound Name: Benzyl benzoate-d5

Cat. No.: B1164967

Get Quote

Target Isomer: Benzyl-2,3,4,5,6-d5 Benzoate CAS: 347840-01-1 Primary Application: Internal

Standard (PK/Metabolomics), Reaction Mechanism Tracer[1]

Executive Summary & Structural Logic
Benzyl benzoate-d5 (CAS 347840-01-1) is the isotopically labeled analog of benzyl benzoate

where the hydrogen atoms on the benzyl ring are substituted with deuterium (

).[1] This specific regiochemistry renders the benzyl aromatic protons "silent" in 1H NMR,
providing a clear spectral window for quantifying analytes that would otherwise overlap with the
crowded aromatic region (7.3–7.5 ppm).[1]

Structural Identity
Unlike the ring-d5 benzoate isomer (where the acyl group is deuterated), the commercially

dominant Benzyl-d5 benzoate is synthesized via the esterification of benzoic acid with benzyl

alcohol-d5.[1]
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Caption: Synthesis logic defining the regiochemical deuteration of Benzyl-d5 Benzoate.

1H NMR Spectral Analysis
The diagnostic power of Benzyl benzoate-d5 lies in the disappearance of specific signals

relative to the non-deuterated standard.

The "Silent Ring" Phenomenon
In non-deuterated benzyl benzoate, the aromatic region (7.3–8.1 ppm) integrates to 10 protons.

[1] In Benzyl benzoate-d5, this integrates to 5 protons (only the benzoate ring).[1]

Moiety Proton Type

Chemical
Shift (

, ppm)

Multiplicity
Integration
(d0)

Integration
(d5)

Benzoate

Ring
Ortho 8.05 – 8.10 Doublet (d) 2H 2H

Benzoate

Ring
Meta/Para 7.40 – 7.60 Multiplet (m) 3H 3H

Benzyl Ring All 7.30 – 7.45 Multiplet (m) 5H Silent

Linker
Methylene (

)
5.35 – 5.40 Singlet (s) 2H 2H

Key Diagnostic: The multiplet centered at 7.35 ppm (benzyl aromatic protons) vanishes. The

remaining aromatic signals (benzoate) appear as a distinct doublet at ~8.05 ppm and a

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1164967/docs?utm_src=pdf-body-img#technical-analysis-benzyl-benzoate-d5-nmr-spectroscopy
https://www.benchchem.com/product/b1164967/docs?utm_src=pdf-body#technical-analysis-benzyl-benzoate-d5-nmr-spectroscopy
https://www.rsc.org/suppdata/c7/dt/c7dt02584j/c7dt02584j1.pdf
https://www.benchchem.com/product/b1164967/docs?utm_src=pdf-body#technical-analysis-benzyl-benzoate-d5-nmr-spectroscopy
https://www.rsc.org/suppdata/c7/dt/c7dt02584j/c7dt02584j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164967?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


multiplet at ~7.50 ppm.[1]

Quantitative Integration Protocol
For use as an internal standard, the Methylene Singlet (5.37 ppm) is the primary reference

peak.[1] It remains a sharp singlet because the adjacent carbon is not deuterated, avoiding

complex H-D coupling splitting (though slight broadening may occur due to long-range

coupling).[1]

13C NMR Spectral Analysis
Carbon-13 analysis reveals the "Isotope Shift" and C-D coupling, confirming the location of the

deuterium atoms.[1]

Signal Characteristics[2]
Benzoate Carbons: Appear as sharp singlets with high intensity (NOE enhancement intact).

Benzyl Carbons (Deuterated): Appear as triplets (spin quantum number of D is 1) with

significantly lower intensity due to:

Splitting of the signal intensity.

Lack of Nuclear Overhauser Effect (NOE) enhancement (no attached protons).

Longer relaxation times (

).
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Carbon
Environment

Shift (

, ppm)
Signal Appearance

Coupling (

)

Carbonyl (C=O) ~166.4 Sharp Singlet None

Benzoate (Ipso) ~130.1 Singlet None

Benzoate

(Ortho/Meta/Para)
128.0 – 133.0 Sharp Singlets None

Benzyl (Ipso) ~136.0 Weak Triplet/Multiplet ~24 Hz

Benzyl

(Ortho/Meta/Para)
127.0 – 129.0 Weak Triplets ~24 Hz

Methylene (

)
~66.7 Singlet None

Experimental Protocol (Self-Validating)
To ensure reproducibility and spectral integrity, follow this standardized workflow.

Sample Preparation
Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS (v/v).[1]

Concentration: 10–15 mg of Benzyl benzoate-d5 in 0.6 mL solvent.

Why? High concentration improves the detection of the low-intensity deuterated carbons in

13C NMR.

Vessel: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Bruker/Varian 400 MHz+)
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Caption: Operational workflow for high-fidelity NMR acquisition.

Critical Parameter: Relaxation Delay (

) For quantitative 1H NMR (qNMR), set

seconds.[1]

Reasoning: While protons on the benzoate ring relax normally, accurate integration against

the methylene peak requires full relaxation of all spins.[1]

Quality Control Check
Isotopic Purity Calculation: Integrate the "Silent Region" (7.30–7.45 ppm).

Formula:
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.[1]

Any signal here indicates incomplete deuteration (d0-d4 isotopologues).

Chemical Purity: Check for Benzyl Alcohol-d5 residue (multiplet at 4.6 ppm for

in alcohol) or Benzoic Acid (broad singlet >10 ppm).

Applications & Utility
The d5-variant is superior to non-deuterated standards in complex matrices:

Metabolic Tracing: In hydrolysis studies, the Benzyl-d5 alcohol released can be tracked by

MS (

shift +5) or NMR (unique shifts) without interference from endogenous benzoate.[1]

Fragrance Analysis: Used to quantify potential allergens in cosmetics where natural benzyl

benzoate is present; the d5-spike acts as the internal reference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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